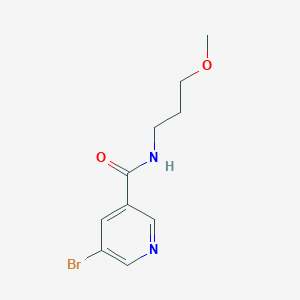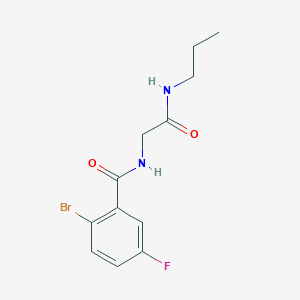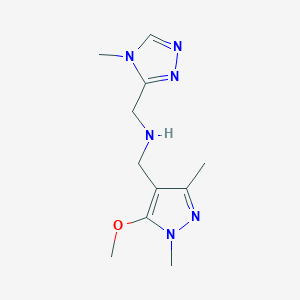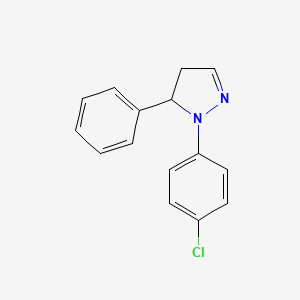
n-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide: is a compound that features a furan ring and a pyrrolidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrolidine ring is a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan-containing reagent, such as furan-2-carboxylic acid, under dehydrating conditions.
Final Coupling: The final step involves coupling the pyrrolidine and furan rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-diones or other oxidized derivatives.
Reduction: The pyrrolidine ring can be reduced to form saturated amines.
Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation Products: Furan-2,3-diones, hydroxylated furans.
Reduction Products: Saturated amines, reduced pyrrolidine derivatives.
Substitution Products: Alkylated or acylated furans and pyrrolidines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The furan ring may interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and has been studied for its anticancer properties.
N-(Pyrrolidin-2-ylmethyl)benzamide: This compound features a pyrrolidine ring and is used in medicinal chemistry for its potential therapeutic effects.
Uniqueness: N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide is unique due to the combination of the furan and pyrrolidine rings, which provides a distinct set of chemical and biological properties. The presence of both rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-2-14-7-3-5-10(14)9-13-12(15)11-6-4-8-16-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,13,15) |
Clave InChI |
SZSMBTTUJZGJON-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)
![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)

![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)



![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)

![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)

